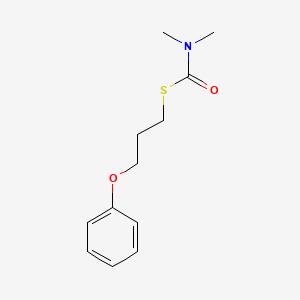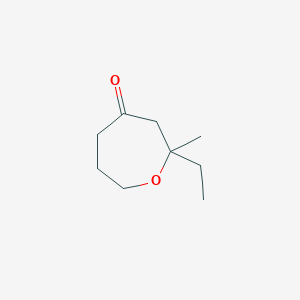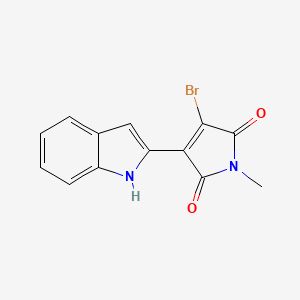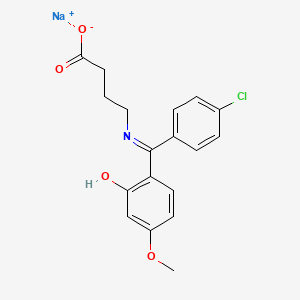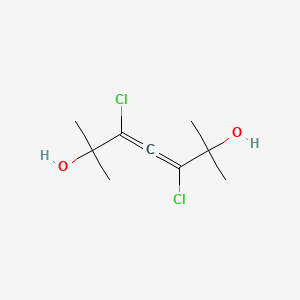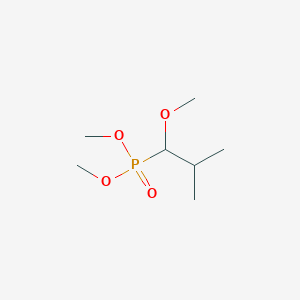
Dimethyl (1-methoxy-2-methylpropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₇O₄P. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents and has a relatively low boiling point.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl (1-methoxy-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dimethyl (1-methoxy-2-methylpropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the transition state of enzyme-catalyzed reactions, thereby inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methoxy and methylpropyl groups.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Similar but with a hydroxyethyl group.
Uniqueness
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its methoxy and methylpropyl groups make it a versatile reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
62456-41-1 |
|---|---|
Formule moléculaire |
C7H17O4P |
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C7H17O4P/c1-6(2)7(9-3)12(8,10-4)11-5/h6-7H,1-5H3 |
Clé InChI |
CEXVQEZNNHCORA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(OC)P(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


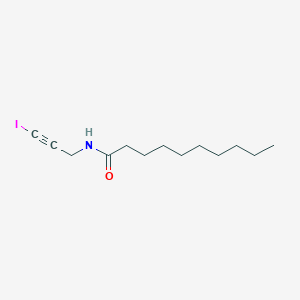
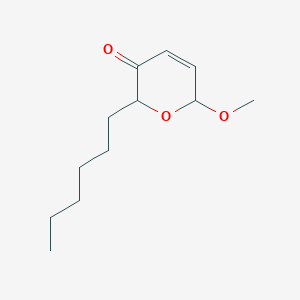
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)

![Benzene, 1-ethoxy-4-[2-(4-nitrophenyl)ethenyl]-](/img/structure/B14516201.png)

![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)
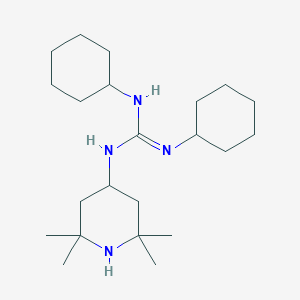
![N-[5-(1H-Indol-3-yl)-3,4-dimethyl-1,3-oxazolidin-2-ylidene]hydroxylamine](/img/structure/B14516240.png)
